Potassium hydrogen diiodate (KH(IO3)2), also known as potassium biiodate, is a highly stable, anhydrous crystalline compound primarily utilized as a dual-function primary analytical standard and powerful oxidizing agent. Featuring a high molecular weight of 389.91 g/mol, it offers exceptional stoichiometric reliability and resistance to degradation over extended storage periods. In industrial quality control and analytical chemistry, its primary procurement value lies in its ability to serve simultaneously as an acidimetric standard for base calibration and an iodometric standard for redox titrations, thereby streamlining laboratory inventory and ensuring high-precision reproducibility in volumetric assays.
Substituting potassium hydrogen diiodate with common single-function standards like potassium iodate (KIO3) or potassium hydrogen phthalate (KHP) introduces workflow inefficiencies and precision risks. While KIO3 is effective for iodometry, it lacks the acidic proton required for alkalimetry, forcing laboratories to procure, validate, and maintain two separate primary standards. Conversely, substituting with iodic acid (HIO3) to achieve acidity introduces severe hygroscopicity, making accurate weighing nearly impossible under ambient conditions and leading to titer drift. Furthermore, KH(IO3)2 provides a significantly higher equivalent weight for acid-base titrations compared to KHP, meaning that generic substitution directly increases the relative weighing error during the preparation of critical analytical reference solutions .
In high-precision alkalimetric standardizations, the relative weighing error is inversely proportional to the equivalent weight of the primary standard. Potassium hydrogen diiodate acts as a monoprotic acid with an equivalent weight of 389.91 g/eq. In contrast, the industry-standard potassium hydrogen phthalate (KHP) has an equivalent weight of 204.22 g/eq. Utilizing KH(IO3)2 allows analysts to weigh nearly twice the mass of standard for the same molarity of titrant, proportionally reducing the analytical balance error margin .
| Evidence Dimension | Equivalent weight for acid-base standardization |
| Target Compound Data | KH(IO3)2: 389.91 g/eq |
| Comparator Or Baseline | KHP (Potassium hydrogen phthalate): 204.22 g/eq |
| Quantified Difference | 91% higher equivalent mass per mole of titrant |
| Conditions | Standardization of alkaline volumetric solutions (e.g., NaOH) |
Minimizes relative weighing errors, which is critical for ISO-certified laboratories requiring ultra-precise titer determinations.
KH(IO3)2 is unique among primary standards because it possesses both a highly stable acidic proton and a precisely defined oxidizing capacity derived from its two iodate groups. This allows a single high-purity lot of KH(IO3)2 to standardize both basic solutions and reducing solutions (like sodium thiosulfate). Standard alternatives require splitting these tasks: KIO3 can only perform iodometry, while KHP can only perform alkalimetry. Consolidating to KH(IO3)2 halves the required primary standard inventory and associated GLP validation overhead .
| Evidence Dimension | Standardization utility scope |
| Target Compound Data | KH(IO3)2: Dual-function (Acidimetric and Iodometric) |
| Comparator Or Baseline | KIO3 (Redox only) and KHP (Acid-base only) |
| Quantified Difference | Replaces 2 separate primary standards with 1 compound |
| Conditions | General analytical laboratory quality control workflows |
Streamlines procurement, reduces inventory management, and simplifies traceability in strict quality control environments.
A critical failure point for acidic oxidizers like iodic acid (HIO3) is their extreme hygroscopicity, which alters their effective molecular weight and ruins their utility as analytical standards. Potassium hydrogen diiodate, however, crystallizes as a stable, anhydrous salt that does not absorb atmospheric moisture. It can be routinely dried at 100-105 °C to remove surface moisture without undergoing thermal decomposition, ensuring that its theoretical stoichiometry perfectly matches its actual mass during analytical weighing .
| Evidence Dimension | Moisture absorption and thermal drying stability |
| Target Compound Data | KH(IO3)2: Anhydrous, non-hygroscopic, stable at 100 °C |
| Comparator Or Baseline | HIO3 (Iodic acid): Highly hygroscopic, prone to stoichiometric drift |
| Quantified Difference | Eliminates moisture-induced titer drift during ambient handling |
| Conditions | Ambient laboratory weighing and standard 100 °C oven drying |
Ensures reliable, drift-free calibration curves without requiring specialized dry-box handling or complex moisture-correction calculations.
Used as the ultimate primary reference material for standardizing sodium thiosulfate (iodometry) and sodium hydroxide (alkalimetry) in rigorous quality control environments, directly leveraging its high equivalent weight and dual-functionality to reduce weighing errors and inventory overhead .
Employed as a stable, weighable, and stoichiometrically exact oxidizing agent in controlled laboratory oxidations where the severe hygroscopicity of iodic acid would introduce unacceptable variability and handling hazards .
Utilized in the synthesis and crystal growth of complex iodate-based NLO materials, where its unique hydrogen-bonded polyhedral structure and high purity drive the development of phase-matchable second harmonic generation (SHG) crystals [1].
Oxidizer;Corrosive